molecular formula C12H21NO5 B2764505 Aloc-Thr-OtBu CAS No. 126133-63-9

Aloc-Thr-OtBu

Cat. No.: B2764505
CAS No.: 126133-63-9
M. Wt: 259.302
InChI Key: RZBWBDABYCODNU-BDAKNGLRSA-N
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Description

N-α-Allyloxycarbonyl-L-threonine t-butyl ester, commonly known as Aloc-Thr-OtBu, is a protected amino acid derivative used extensively in peptide synthesis. This compound is particularly valuable due to its orthogonal protecting groups, which allow for selective deprotection during peptide assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-α-Allyloxycarbonyl-L-threonine t-butyl ester typically involves the protection of the amino and hydroxyl groups of threonine. The amino group is protected with an allyloxycarbonyl (Aloc) group, while the hydroxyl group is protected with a t-butyl (OtBu) group.

Industrial Production Methods

In industrial settings, the production of N-α-Allyloxycarbonyl-L-threonine t-butyl ester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Mechanism of Action

The mechanism of action of N-α-Allyloxycarbonyl-L-threonine t-butyl ester involves its role as a protected amino acid in peptide synthesis. The protecting groups (Aloc and OtBu) prevent unwanted side reactions during peptide assembly. The selective removal of these groups allows for the stepwise construction of peptides with high precision .

Properties

IUPAC Name

tert-butyl (2S,3R)-3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-6-7-17-11(16)13-9(8(2)14)10(15)18-12(3,4)5/h6,8-9,14H,1,7H2,2-5H3,(H,13,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBWBDABYCODNU-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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